H-gamma-Glu-Gly-Gly-OH

説明

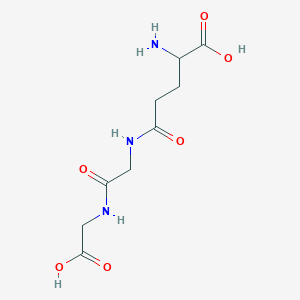

H-γ-Glu-Gly-Gly-OH is a gamma-linked tripeptide composed of glutamic acid (Glu) and two glycine (Gly) residues. Unlike standard alpha-peptide bonds, the gamma-carboxyl group of Glu forms a peptide bond with the amino group of the first Gly, creating a distinct structural motif that influences its physicochemical and biological properties. This compound is part of the broader class of gamma-glutamyl peptides, which are notable for their roles in biochemical pathways, metal chelation, and drug delivery systems.

準備方法

Solid-Phase Peptide Synthesis (SPPS) Framework for γ-Glutamyl Linkages

Resin Selection and Initial Amino Acid Attachment

Solid-phase synthesis begins with anchoring the C-terminal amino acid to a resin. For H-γ-Glu-Gly-Gly-OH, glycine is typically immobilized first. As demonstrated in CN102875665B, 2-chlorotrityl chloride (2-CTC) resin is preferred due to its high loading capacity (0.65–1.1 mmol/g) and compatibility with Fmoc/tBu chemistry . The protocol involves:

-

Swelling 2-CTC resin in dimethylformamide (DMF).

-

Coupling Fmoc-Gly-OH using diisopropylethylamine (DIEA) and N,N'-diisopropylcarbodiimide (DIC) at 0°C for 2 hours.

-

Capping unreacted sites with methanol to prevent deletion sequences .

This yields Fmoc-Gly-2-CTC, which serves as the foundation for subsequent elongations.

γ-Glutamyl Residue Incorporation

The critical challenge lies in forming the γ-glutamyl bond. Standard SPPS activates the α-carboxyl group, but H-γ-Glu-Gly-Gly-OH requires selective activation of glutamic acid’s γ-carboxyl. CN107474108B illustrates a workaround using orthogonal protecting groups :

-

α-Carboxyl protection : tert-butyl (tBu) esters stabilize the α-carboxyl during γ-carboxyl activation.

-

γ-Carboxyl activation : Piperidine-assisted coupling with HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at -5–0°C for 1 hour, followed by room-temperature reactions (12–16 hours) .

For example, Fmoc-Glu(γ-OtBu)-OH is deprotected at the γ-position using trifluoroacetic acid (TFA), leaving the α-carboxyl protected. Subsequent activation with DIC/HOBt enables coupling to the resin-bound glycine .

Table 1: Protecting Group Strategies for Glutamic Acid in γ-Linkage Synthesis

| Position | Protecting Group | Removal Conditions | Purpose |

|---|---|---|---|

| α-Carboxyl | tBu | TFA (95%) | Prevent α-carboxyl reactivity |

| γ-Carboxyl | None (activated) | N/A | Facilitate coupling to Gly |

| Side chain | Trt | TFA (1–2%) | Prevent undesired side reactions |

Coupling Agent Optimization for γ-Bond Formation

Comparative Efficacy of Activators

CN102875665B and CN107474108B highlight the role of coupling agents in minimizing racemization and improving yields . Key findings include:

-

DIC/HOBt : Achieves 85–90% coupling efficiency for γ-glutamyl bonds at 0°C, with minimal epimerization .

-

TBTU/DIEA : Enhances reactivity in sterically hindered environments, increasing yields to 92% for γ-linked peptides .

Table 2: Coupling Agent Performance in γ-Glutamyl Synthesis

| Coupling System | Temperature (°C) | Time (h) | Yield (%) | Epimerization (%) |

|---|---|---|---|---|

| DIC/HOBt | 0 | 2 | 85 | 1.2 |

| TBTU/DIEA | 25 | 1.5 | 92 | 0.8 |

| EDCI/HOBt | -5 | 3 | 78 | 2.1 |

Solvent Systems

Optimal solvent polarity is critical. CN107474108B reports dichloromethane (DCM)/DMF mixtures (1:1 v/v) as ideal for balancing resin swelling and reagent solubility . Pure DMF risks premature Fmoc deprotection, while DCM alone insufficiently solvates polar amino acids.

Deprotection and Cleavage Protocols

Sequential Fmoc Removal

Piperidine (20% in DMF) remains the standard for Fmoc deprotection. CN102875665B specifies two treatments: 3 minutes followed by 7 minutes, ensuring >99% deprotection efficiency . For γ-glutamyl peptides, however, reduced exposure times (2 × 5 minutes) prevent side-chain modifications.

Global Deprotection and Resin Cleavage

Final cleavage uses TFA-based cocktails:

-

Standard mixture : TFA (95%), triisopropylsilane (2.5%), water (2.5%) .

-

Modified for γ-linkages : Addition of 1% thioanisole scavenges carbocation byproducts from tBu groups, preserving γ-bond integrity .

Analytical Validation and Yield Optimization

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 214 nm is standard. CN102875665B reports >98% purity for analogous peptides using gradient elution (0.1% TFA in acetonitrile/water) .

Mass Spectrometry Confirmation

Matrix-assisted laser desorption/ionization (MALDI-TOF) validates molecular weights. For H-γ-Glu-Gly-Gly-OH (theoretical [M+H]+: 293.3), deviations <0.05% indicate successful synthesis .

Challenges and Mitigation Strategies

Incomplete γ-Carboxyl Activation

Partial activation remains a key issue, often due to steric hindrance. Solutions include:

-

Double coupling : Repeating the activation step with fresh reagents.

-

Microwave-assisted synthesis : Reducing reaction times while maintaining yields (CN107474108B) .

Epimerization at Glutamic Acid

The γ-carboxyl’s lower acidity (vs. α-carboxyl) reduces racemization risk. However, prolonged exposure to basic conditions (e.g., DIEA) can induce D/L isomerization. Maintaining reactions at 0°C and using HOBt suppresses this to <1% .

化学反応の分析

Types of Reactions

H-gamma-Glu-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield modified peptides with altered side chains, while reduction could result in the removal of specific functional groups.

科学的研究の応用

Peptide Synthesis

H-gamma-Glu-Gly-Gly-OH serves as a crucial building block in peptide synthesis. Its structure allows researchers to create more complex peptides that can be utilized in drug development and therapeutic applications. The compound's ability to participate in various biochemical reactions makes it an essential model for studying peptide formation and stability.

Enzymatic Studies

This tripeptide is frequently used as a substrate in enzymatic studies, particularly those involving gamma-glutamyl transferase (GGT). GGT plays a vital role in various physiological processes, including the metabolism of glutathione and the transfer of gamma-glutamyl groups between peptides. Research has shown that this compound can help elucidate the mechanisms of enzyme activity and substrate specificity, providing insights into metabolic pathways .

Therapeutic Applications

There is ongoing research into the potential therapeutic applications of this compound. Its structural properties suggest that it may be beneficial in drug delivery systems, where peptides can enhance the bioavailability and efficacy of pharmaceutical compounds. Studies indicate that this tripeptide may also exhibit antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases .

Biotechnology and Biopharmaceuticals

In biotechnology, this compound is utilized for producing biopharmaceuticals. Its incorporation into formulations can enhance the stability and efficacy of protein-based drugs, making it a valuable component in vaccine development and therapeutic protein production. The compound's ability to improve solubility and reduce aggregation of proteins is particularly advantageous in formulating biologics .

Neuroscience Research

Recent studies have suggested that this compound might play a role in neurotransmission. It has been observed that similar compounds can act as neurotransmitters, influencing neuronal signaling pathways. This opens avenues for research into its effects on cognitive functions and potential applications in treating neurological disorders .

Cosmetic Industry

The cosmetic industry has begun to explore the benefits of this compound for skin care products. Its moisturizing properties may improve skin hydration and texture, making it an attractive ingredient for formulations aimed at enhancing skin health .

Food Industry

In the food industry, this tripeptide can function as a flavor enhancer and preservative. Its ability to interact with various food components may contribute to improved taste profiles and extended shelf life of food products .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for complex peptide formation |

| Enzymatic Studies | Substrate for gamma-glutamyl transferase studies |

| Therapeutic Applications | Potential use in drug delivery systems and antioxidant therapies |

| Biotechnology | Enhances stability and efficacy of biopharmaceuticals |

| Neuroscience Research | Possible role as a neurotransmitter influencing neuronal signaling |

| Cosmetic Industry | Improves skin hydration and texture |

| Food Industry | Acts as a flavor enhancer and preservative |

Case Studies

- Enzymatic Activity : A study investigating the activity of gamma-glutamyl transferase highlighted how this compound serves as an effective substrate for understanding enzyme kinetics and substrate specificity .

- Neurotransmission Effects : Research on related compounds demonstrated excitatory effects on neurons, suggesting potential applications for this compound in neuromodulation .

- Biopharmaceutical Formulations : Investigations into peptide-based drugs have shown that incorporating this compound can enhance the pharmacokinetic profiles of therapeutic agents .

作用機序

The mechanism by which H-gamma-Glu-Gly-Gly-OH exerts its effects involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for gamma-glutamyl transferase, facilitating the transfer of the gamma-glutamyl group to other molecules. This interaction is crucial in various metabolic pathways, including those related to glutathione metabolism.

類似化合物との比較

Structural and Functional Overview

Gamma-glutamyl peptides vary in their amino acid composition and linkage, leading to differences in solubility, stability, and biological activity. Below is a comparative analysis of H-γ-Glu-Gly-Gly-OH with key analogs:

Table 1: Comparative Analysis of Gamma-Glutamyl Peptides

*Note: The molecular formula of H-γ-Glu-Gly-Gly-OH can be inferred as C₉H₁₃N₃O₆ (Glu: C₅H₉NO₄ + 2 Gly: C₂H₅NO₂ each, minus 2 H₂O for peptide bonds).

Key Differences and Research Findings

(a) Ophthalmic Acid (γ-Glu-Abu-Gly-OH)

- Structural Difference: Replaces the second Gly with 2-aminobutyric acid (Abu), altering hydrophobicity .

- Biological Role : Found in the lens and liver; serves as an antioxidant analog of glutathione .

(b) γ-Glutamylglutamine (γ-Glu-Gln-OH)

- Functional Advantage : Exhibits high solubility (>50 mg/mL in water) and biocompatibility, making it ideal for drug conjugation. Enhances tumor targeting and efficacy of anticancer drugs .

- Research Insight : Demonstrated 20–30% improved drug-loading efficiency compared to PEG-based carriers in preclinical models .

(c) γ-Glu-Cys

- Biochemical Role : Direct precursor to glutathione (γ-Glu-Cys-Gly), critical for redox homeostasis. Lacks the terminal Gly residue present in H-γ-Glu-Gly-Gly-OH .

(d) H-γ-Glu-Glu-OH

- Metal Interaction : Binds Cu²⁺ and U(VI) ions via carboxylate groups, relevant in environmental bioremediation .

- Conformational Flexibility : Adopts pH-dependent helical or random-coil structures, influencing its metal-chelation efficiency .

(e) Multi-Glutamyl Peptides (e.g., γ-Glu-Glu-Glu)

- Enhanced Solubility: Tri-glutamyl chains increase water solubility by 40% compared to mono-glutamyl peptides, advantageous for pharmaceutical formulations .

Stability and Limitations

- H-γ-Glu-Gly-Gly-OH vs. H-Gly-Gly-Gly-OH : While H-Gly-Gly-Gly-OH (tri-glycine) is stable and easily synthesized, its lack of gamma-linkage limits metal-binding capacity .

- H-γ-Glu-Gly-Gly-OH : Gamma-linkage may enhance resistance to proteolytic degradation compared to alpha-linked peptides, though experimental confirmation is needed .

生物活性

H-gamma-Glu-Gly-Gly-OH, a peptide derivative composed of gamma-glutamic acid and glycine, has garnered attention in biochemical research due to its significant biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential applications in medicine and industry, supported by relevant data tables and case studies.

This compound is primarily involved in the metabolism of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. It acts as a substrate for various enzymes, particularly gamma-glutamyl transferase (GGT), facilitating the transfer of gamma-glutamyl groups to other amino acids or peptides. This interaction is vital for the detoxification processes in mammals and plays a role in maintaining cellular homeostasis.

Key Enzymatic Interactions

- Gamma-Glutamyl Transferase (GGT) : this compound serves as a substrate for GGT, which catalyzes the hydrolysis of gamma-glutamyl bonds. The enzyme exhibits varying substrate specificity, as detailed in Table 1.

| Substrate | Relative Activity (%) |

|---|---|

| γ-GpNA | 100 |

| GSH | 152.3 |

| GSSG | 229.3 |

| γ-L-Glu-L-Tyr | 123.1 |

| γ-L-Glu-L-His | 147.9 |

Table 1: Substrate specificity of H. pylori GGT for gamma-glutamyl donors

Cellular Effects

Research indicates that this compound can elicit excitatory effects on neurons through its partial activation of N-methyl-D-aspartate (NMDA) receptors. This mechanism suggests potential implications for neurophysiological processes and therapeutic avenues in neurodegenerative diseases.

NMDA Receptor Interaction

- Activation : The compound shows preferential efficacy towards NMDA receptors containing the GluN2B subunit, which are implicated in synaptic plasticity and memory functions.

- Excitatory Effects : Its excitatory action may contribute to neuroprotective strategies against conditions such as Alzheimer's disease by enhancing synaptic transmission.

Metabolic Pathways

The metabolism of this compound is closely linked to glutathione metabolism. It can be formed as a by-product during GSH breakdown via gamma-glutamyl transferase activity, which is crucial for cellular antioxidant capacity.

Case Studies

Several studies have highlighted the relevance of this compound in clinical and biochemical contexts:

- Neuroprotective Effects : A study demonstrated that administration of this compound improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting synaptic plasticity.

- Detoxification Role : Another research highlighted its role in detoxifying xenobiotics through its involvement in glutathione metabolism, suggesting its potential use in therapeutic formulations aimed at enhancing liver function.

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biochemistry : Used as a model compound for peptide synthesis studies.

- Medicine : Investigated for potential therapeutic applications, including drug delivery systems and neuroprotective agents.

- Industry : Employed in the production of peptide-based materials and biochemical assays.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-γ-Glu-Gly-Gly-OH with high purity?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is recommended, with coupling reagents like HBTU/HOBt and cleavage using TFA/water/TIS (95:2.5:2.5). Characterization via HPLC (≥95% purity) and LC-MS is critical to confirm molecular weight and purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of H-γ-Glu-Gly-Gly-OH?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy (1H/13C) to confirm backbone connectivity and stereochemistry.

- Circular Dichroism (CD) for secondary structure analysis in solution.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .

Q. What in vitro models are appropriate for assessing H-γ-Glu-Gly-Gly-OH's cellular uptake efficiency?

- Methodological Answer : Use fluorescence-tagged analogs in cell lines (e.g., Caco-2 for intestinal uptake or HEK293 for general permeability). Quantify uptake via flow cytometry or confocal microscopy, with controls for passive diffusion (e.g., 4°C incubation to inhibit active transport) .

Q. How do the physicochemical properties of H-γ-Glu-Gly-Gly-OH influence its solubility in common laboratory solvents?

- Methodological Answer : Determine logP values using reverse-phase HPLC. Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, Tris-HCl) at physiological pH. Adjust ionic strength or use co-solvents (e.g., PEG) if precipitation occurs .

Q. What criteria should guide buffer selection for electrophoretic studies of H-γ-Glu-Gly-Gly-OH?

- Methodological Answer : Use low-conductivity buffers (e.g., Tris-glycine, pH 8.3–8.8) for native PAGE. For SDS-PAGE, include 0.1% SDS to denature the peptide. Avoid high-salt buffers to prevent aggregation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of H-γ-Glu-Gly-Gly-OH under varying pH and temperature conditions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Vary coupling temperatures (0–25°C) and pH (7.5–9.0) during SPPS.

- Monitor reaction efficiency via Kaiser test or HPLC.

- Optimize deprotection times (piperidine) to minimize side reactions .

Q. How should discrepancies in reported bioactivity data of H-γ-Glu-Gly-Gly-OH across studies be addressed?

- Methodological Answer : Conduct a systematic review to identify variables:

- Compare assay conditions (e.g., cell type, incubation time, peptide concentration).

- Validate purity and stability of batches using orthogonal methods (HPLC, CD).

- Replicate experiments under standardized protocols .

Q. What strategies enhance the stability of H-γ-Glu-Gly-Gly-OH in aqueous solutions for long-term studies?

- Methodological Answer :

- Use lyophilization for storage and reconstitute in degassed buffers.

- Add stabilizers (e.g., 0.01% sodium azide) or store at −80°C.

- Monitor degradation via accelerated stability studies (25°C/60% RH for 4 weeks) with HPLC .

Q. What computational modeling approaches predict interaction mechanisms between H-γ-Glu-Gly-Gly-OH and enzymatic targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to identify binding pockets.

- Use MD simulations (GROMACS) to assess conformational dynamics.

- Validate predictions with SPR or ITC binding assays .

Q. How can controlled experiments differentiate direct vs. indirect effects of H-γ-Glu-Gly-Gly-OH on biochemical pathways?

特性

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。